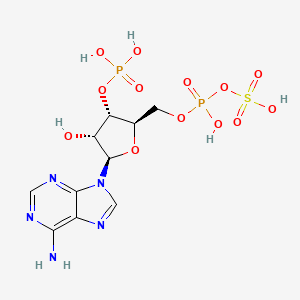

3'-Phosphoadenosine 5'-phosphosulfate

Description

Structure

3D Structure

Propriétés

Numéro CAS |

482-67-7 |

|---|---|

Formule moléculaire |

C10H15N5O13P2S |

Poids moléculaire |

507.27 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl sulfo hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O13P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24)/t4-,6-,7-,10-/m1/s1 |

Clé InChI |

GACDQMDRPRGCTN-KQYNXXCUSA-N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N |

Apparence |

Solid powder |

Autres numéros CAS |

482-67-7 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Adenosine 3' phosphate 5' Phosphosulfate Adenosine-3'-phosphate-5'-Phosphosulfate Phosphoadenosine Phosphosulfate Phosphosulfate, Phosphoadenosine |

Origine du produit |

United States |

Biosynthesis of Phosphoadenosine Phosphosulfate

Enzymatic Pathway of Phosphoadenosine Phosphosulfate Synthesis

The biosynthesis of PAPS is a two-step enzymatic process that begins with inorganic sulfate (B86663) and adenosine (B11128) triphosphate (ATP). This pathway ensures the availability of activated sulfate, which is essential for a wide array of physiological functions, including detoxification, hormone regulation, and the formation of complex carbohydrates. wikipedia.orgrndsystems.com

First Step: ATP Sulfurylase Activity and Adenosine 5'-Phosphosulfate Formation

The initial and committed step in the biosynthesis of PAPS is the activation of inorganic sulfate. nih.govexcedr.com This reaction is catalyzed by the enzyme ATP sulfurylase (also known as sulfate adenylyltransferase), which facilitates the condensation of a sulfate ion with ATP. nih.govtaylorandfrancis.com The result of this reaction is the formation of adenosine 5'-phosphosulfate (APS) and the release of pyrophosphate (PPi). excedr.comnih.gov

The reaction can be summarized as follows: ATP + SO₄²⁻ ⇌ APS + PPi uniprot.orguniprot.org

This step is energetically unfavorable; however, the subsequent hydrolysis of pyrophosphate helps to drive the reaction forward. rndsystems.comnih.gov The mechanism of ATP sulfurylase involves the nucleophilic attack of the sulfate ion on the α-phosphate of ATP. nih.gov

Second Step: APS Kinase Activity and 3'-Phosphoadenosine 5'-Phosphosulfate Production

The second and final step in PAPS synthesis is the phosphorylation of the newly formed APS molecule. This reaction is catalyzed by the enzyme APS kinase (adenylylsulfate kinase). wikipedia.orgacs.org APS kinase transfers a phosphate (B84403) group from a second molecule of ATP to the 3'-hydroxyl group of the ribose sugar of APS. wikipedia.orgpnas.org This phosphorylation event results in the production of this compound (PAPS) and adenosine diphosphate (B83284) (ADP). wikipedia.org

The reaction is as follows: ATP + APS → PAPS + ADP uniprot.orguniprot.org

Kinetic studies have suggested that this reaction follows an ordered mechanism where ATP binds to the enzyme first, followed by APS. acs.orgpnas.org The substrate APS can also act as an inhibitor of the APS kinase reaction. nih.gov

Phosphoadenosine Phosphosulfate Synthase (PAPSS) Enzymes

In many organisms, the two enzymatic activities required for PAPS synthesis—ATP sulfurylase and APS kinase—are housed within a single, bifunctional enzyme known as PAPS synthase (PAPSS). nih.govreactome.org

Distinct Enzymatic Components in Prokaryotes, Fungi, and Plants

In contrast to mammals, in prokaryotes, fungi, and plants, the ATP sulfurylase and APS kinase activities are typically carried out by two separate, monofunctional enzymes. nih.govnih.gov These organisms possess distinct genes that encode for individual ATP sulfurylase and APS kinase enzymes. nih.gov This separation of enzymatic functions highlights an evolutionary divergence in the organization of the PAPS biosynthetic pathway. While prokaryotes use a single RNA polymerase for all RNA synthesis, eukaryotes have multiple, specialized polymerases. Furthermore, transcription and translation are coupled in the cytoplasm of prokaryotes, whereas in eukaryotes, transcription occurs in the nucleus, followed by mRNA processing before translation in the cytoplasm. azolifesciences.com

| Feature | Prokaryotes | Eukaryotes (Fungi, Plants) | Eukaryotes (Mammals) |

| Enzyme Structure | Two separate enzymes | Two separate enzymes | One bifunctional enzyme (PAPSS) |

| Gene Organization | Separate genes for each enzyme | Separate genes for each enzyme | Single gene encoding both functions |

| Ribosome Structure | 70S (30S + 50S subunits) | 80S (40S + 60S subunits) | 80S (40S + 60S subunits) |

Isoforms of PAPS Synthase in Mammalian Systems

Mammalian systems express two major isoforms of PAPS synthase, PAPSS1 and PAPSS2, which are encoded by separate genes. researchgate.netwikipedia.org While both isoforms catalyze the same two-step reaction to produce PAPS, they exhibit distinct tissue expression patterns and subcellular localizations. nih.govresearchgate.net

For instance, PAPSS1 is the predominant isoform expressed in the brain and skin, while PAPSS2 expression is more prominent in the liver and cartilage. nih.govresearchgate.net From a subcellular perspective, PAPSS1 is primarily found in the nucleus, whereas PAPSS2 is mainly localized to the cytoplasm. nih.govendocrine-abstracts.org However, the localization of PAPSS2 can be predominantly nuclear in certain cell types, such as those in the adrenal and liver tissues. endocrine-abstracts.org These differences in expression and localization suggest that the two isoforms may have non-redundant roles in supplying PAPS for specific sulfation reactions in different cellular compartments and tissues. nih.govendocrine-abstracts.org Research has also indicated that the two human isoforms differ in their stability, with PAPSS2 being less stable than PAPSS1. nih.gov This inherent instability of PAPSS2 may play a role in regulating PAPS availability. nih.gov

| Isoform | Primary Tissue Expression | Predominant Subcellular Localization |

| PAPSS1 | Brain, Skin nih.govresearchgate.net | Nucleus nih.govendocrine-abstracts.org |

| PAPSS2 | Liver, Cartilage nih.govresearchgate.net | Cytoplasm (can be nuclear in specific cells) nih.govendocrine-abstracts.org |

Tissue-Specific Expression Patterns of PAPSS Isoforms

In mammals, two distinct isoforms of PAPS synthase, PAPSS1 and PAPSS2, have been identified. These isoforms are encoded by separate genes and, while they catalyze the same biochemical reactions, they exhibit distinct patterns of tissue expression. This differential expression suggests that they may have non-redundant roles tailored to the specific metabolic needs of different tissues.

While there is some overlap in their expression, several tissues show a clear predominance of one isoform over the other. PAPSS1 is highly expressed in the brain, skin, and bone. In contrast, PAPSS2 is the major isoform found in the liver, cartilage, and adrenal glands. For instance, PAPSS2 expression is substantially reduced or undetectable in the brain, where PAPSS1 is abundant, while PAPSS1 expression is not observed in the liver, where PAPSS2 is highly expressed. This differential distribution may reflect the varying demands for sulfation of different types of biomolecules in these tissues. Both isoforms are encoded by genes consisting of 12 exons with nearly identical exon-intron splice junction locations.

The subcellular localization of the isoforms also shows differences. Studies have indicated that PAPSS1 is predominantly found in the nucleus, whereas PAPSS2 is mainly localized in the cytoplasm in some cell lines. However, in adrenal and liver cells, PAPSS2 has been observed to be almost exclusively nuclear.

Below is a data table summarizing the predominant expression patterns of PAPSS1 and PAPSS2 in various human tissues.

| Tissue | Predominant Isoform | Reference |

| Brain | PAPSS1 | |

| Liver | PAPSS2 | |

| Cartilage | PAPSS2 | |

| Skin | PAPSS1 | |

| Bone | PAPSS1 | |

| Adrenal Gland | PAPSS2 |

Structural Domains and Catalytic Sites of PAPSS Isoforms

The bifunctional nature of human PAPS synthases is reflected in their structure, which consists of two distinct functional domains connected by a linker region.

ATP Sulfurylase Domain: Located at the C-terminus of the protein, this domain is responsible for the first step of PAPS synthesis: the formation of APS from ATP and inorganic sulfate. Specific histidine residues within this domain have been identified as critical for its catalytic activity.

APS Kinase Domain: This domain is located at the N-terminus and catalyzes the subsequent phosphorylation of APS to PAPS, using a second molecule of ATP.

Structural studies of the APS kinase domain of PAPSS1 have provided significant insight into its catalytic mechanism. A key feature is a DGDN-loop, which functions as a Walker B motif, a sequence commonly involved in nucleotide binding and phosphoryl transfer. This loop is crucial for coordinating an essential magnesium ion (Mg²⁺) that bridges the phosphate groups of the products, ADP and PAPS. The second aspartate residue within this motif is believed to act as the catalytic base, initiating the nucleophilic attack on the gamma-phosphate of ATP by abstracting a proton from the 3'-hydroxyl group of APS. Furthermore, both PAPSS isoforms contain a conserved N-terminal basic Lys-Lys-Xaa-Lys motif that is essential for their nuclear localization. An Arg-Arg motif located at the interface of the two APS kinase domains in the dimeric structure has also been identified as influencing the enzyme's export from the nucleus.

Cellular Origin of Sulfate for Phosphoadenosine Phosphosulfate Synthesis

The synthesis of PAPS is fundamentally dependent on the availability of inorganic sulfate. In humans and other animals, which cannot reduce sulfate, this sulfur source must be obtained from the diet, primarily from the breakdown of sulfur-containing amino acids.

Inorganic sulfate is transported from the extracellular environment into the cytoplasm by specific sulfate transporters located on the cell membrane. Once inside the cell, the synthesis of PAPS from sulfate and ATP occurs in the cytosol. The newly synthesized PAPS can then be used for sulfation reactions within the cytosol or be transported into the lumen of the

Metabolism and Turnover of Phosphoadenosine Phosphosulfate

Cellular Compartmentalization of Phosphoadenosine Phosphosulfate Metabolism

The synthesis and utilization of PAPS are spatially separated within the cell, a strategy that allows for precise control over sulfation pathways. This compartmentalization involves distinct metabolic activities in the cytosol, chloroplasts (in plants), and the Golgi apparatus.

In vertebrates, the cytosol is a primary site for the synthesis of PAPS. nih.govnih.gov The synthesis occurs through a two-step process catalyzed by a bifunctional enzyme known as PAPS synthase (PAPSS). nih.govuniprot.org This enzyme first converts ATP and sulfate (B86663) into adenosine (B11128) 5'-phosphosulfate (APS) and then phosphorylates APS to form PAPS. uniprot.orgwikipedia.org Once synthesized, cytosolic PAPS serves as a sulfate donor for the sulfonation of various small molecules, such as hormones and xenobiotics. nih.govnih.gov

In plants, while the bulk of PAPS synthesis occurs in plastids, the cytosol is a key site of PAPS utilization. frontiersin.org For instance, the biosynthesis of glucosinolates, a class of secondary metabolites crucial for plant defense, relies on PAPS as the sulfate donor in the cytoplasm. frontiersin.org

In plant cells, the primary steps of sulfur metabolism, including the bulk of PAPS synthesis, are housed within the chloroplasts. frontiersin.orgresearchgate.net Inorganic sulfate is assimilated and activated within these organelles through the sequential actions of ATP sulfurylase and APS kinase, leading to the production of PAPS. frontiersin.orgnih.gov This localization highlights the central role of chloroplasts in linking primary sulfate assimilation with the synthesis of sulfated compounds essential for plant growth and development. frontiersin.org The PAPS produced in the chloroplasts is then exported to the cytosol to be used in various sulfation reactions. nih.govfrontiersin.org

The Golgi apparatus is the terminal compartment for the sulfation of most macromolecules destined for secretion or for integration into cellular membranes. oup.comnih.gov PAPS synthesized in the cytosol is actively transported into the lumen of the Golgi apparatus. oup.comnih.gov Inside the Golgi, a variety of sulfotransferases catalyze the transfer of the sulfate group from PAPS to specific positions on carbohydrates and proteins. oup.com Research on rat liver Golgi vesicles has provided evidence for a specific antiport system, where the translocation of PAPS into the Golgi lumen is coupled with the exit of the byproduct, adenosine 3',5'-diphosphate (PAP), back into the cytosol. nih.gov This ensures a continuous supply of the sulfate donor for reactions within the Golgi.

Table 1: Compartmentalization of PAPS Metabolism

| Process | Cytosol | Chloroplast (Plants) | Golgi Apparatus |

| Synthesis | Primary site in vertebrates via PAPS synthase. nih.govnih.gov Minor pathway in plants. researchgate.net | Primary site in plants via ATP sulfurylase and APS kinase. frontiersin.orgresearchgate.net | Not a site of synthesis. |

| Utilization | Sulfation of small molecules (e.g., hormones, xenobiotics). nih.govnih.gov Biosynthesis of glucosinolates in plants. frontiersin.org | Not a primary site of utilization; PAPS is exported. | Major site for sulfation of macromolecules (proteins, glycans). oup.comnih.gov |

Phosphoadenosine Phosphosulfate Transporters (PAPST)

The movement of PAPS between different cellular compartments is mediated by a specific family of transporters known as PAPS transporters (PAPSTs). These transporters are critical for maintaining the appropriate distribution of PAPS and ensuring the efficiency of sulfation processes throughout the cell. nih.gov

Two major PAPS transporters, PAPST1 and PAPST2, have been identified and characterized in various organisms, from flies to humans and plants. nih.govnih.gov

PAPST1 : In mammals, PAPST1 is a Golgi-resident protein that facilitates the uptake of PAPS from the cytoplasm into the Golgi lumen. nih.govoup.com Overexpression of PAPST1 has been shown to increase the availability of PAPS in the Golgi and enhance the sulfation of molecules like chondroitin (B13769445) sulfate. oup.com In plants, the transporter designated PAPST1 has a different localization and function; it is located in the chloroplast envelope and is responsible for exporting newly synthesized PAPS from the chloroplast to the cytosol. nih.govfrontiersin.org This plant transporter functions as an antiporter, exchanging PAPS for its de-sulfated byproduct, PAP. nih.gov

PAPST2 : PAPST2 has also been identified as a PAPS transporter located in the Golgi membrane in animal cells. uniprot.orgnih.govcapes.gov.br Functional studies in mouse embryonic stem cells have shown that both PAPST1 and PAPST2 are crucial for transporting PAPS into the Golgi to enable the proper sulfation of heparan sulfate and chondroitin sulfate, which is essential for cell maintenance and differentiation. nih.gov

PAPS transporters are gatekeepers that regulate the flux of activated sulfate into compartments where sulfation occurs. In mammals, the coordinated action of PAPST1 and PAPST2 ensures that the Golgi apparatus is adequately supplied with PAPS, which is a rate-limiting step for the sulfation of many proteoglycans and glycoproteins. nih.govoup.com The activity of these transporters directly impacts the structure and function of numerous molecules involved in cell signaling, adhesion, and extracellular matrix integrity. nih.govnih.gov

Table 2: Characteristics of Identified PAPS Transporters

| Transporter | Primary Location | Primary Function |

| PAPST1 (Mammals) | Golgi Apparatus Membrane nih.govoup.com | Transports PAPS from cytosol into the Golgi lumen. nih.govoup.com |

| PAPST1 (Plants) | Chloroplast Envelope Membrane nih.govfrontiersin.org | Exports PAPS from chloroplast to cytosol in exchange for PAP. nih.govfrontiersin.org |

| PAPST2 (Mammals) | Golgi Apparatus Membrane nih.govuniprot.org | Transports PAPS from cytosol into the Golgi lumen; essential for development. nih.gov |

Enzymology of Phosphoadenosine Phosphosulfate Dependent Reactions

Sulfotransferases (SULTs) Utilizing Phosphoadenosine Phosphosulfate

Sulfotransferases (SULTs) are a superfamily of enzymes that catalyze the transfer of a sulfuryl group (-SO3) from PAPS to a vast array of acceptor molecules, including endogenous compounds and xenobiotics. longdom.orgnih.gov This process, known as sulfation or sulfonation, plays a critical role in detoxification, hormone regulation, and cell signaling. nih.govnih.gov Cytosolic SULTs typically act on small molecules like steroids and drugs, while Golgi-membrane-associated sulfotransferases sulfate (B86663) larger molecules such as proteins and glycosaminoglycans. nih.gov

Mechanisms of Sulfuryl Group Transfer from Phosphoadenosine Phosphosulfate

The fundamental reaction catalyzed by SULTs involves the nucleophilic attack of a hydroxyl or amine group on the acceptor molecule at the sulfur atom of PAPS. This results in the transfer of the sulfuryl group to the acceptor and the release of 3'-phosphoadenosine 5'-phosphate (PAP). acs.org Most PAPS-dependent sulfotransferases facilitate a direct transfer of the sulfuryl group by binding both PAPS and the acceptor substrate simultaneously, without forming a covalent enzyme intermediate. nih.gov However, some bacterial sulfotransferases operate via a "ping-pong" mechanism, where the enzyme is transiently sulfurylated before transferring the sulfuryl group to the final acceptor. nih.govpnas.org The high chemical potential of the phosphoric-sulfuric acid anhydride (B1165640) bond in PAPS makes the sulfuryl transfer energetically favorable. nih.gov

Diversity and Classification of Sulfotransferases (e.g., SULT1, SULT2)

The sulfotransferase superfamily is extensive and diverse, with members found in organisms ranging from bacteria to humans. nih.govnih.gov In humans, these enzymes are categorized into families and subfamilies based on their amino acid sequence similarity. longdom.org The primary human SULT families include SULT1, SULT2, SULT4, and SULT6. plos.org

SULT1 Family: This is the largest and most well-studied family, responsible for the sulfation of a wide range of phenols, drugs, and neurotransmitters. longdom.orgplos.org It is further divided into subfamilies such as SULT1A, SULT1B, SULT1C, and SULT1E. longdom.orgwikipedia.org

SULT2 Family: These enzymes are primarily involved in the sulfation of steroids, such as dehydroepiandrosterone (B1670201) (DHEA), and bile acids. longdom.org

This classification reflects the evolutionary relationships and often, the general substrate preferences of the enzymes within each family.

Substrate Specificity and Broad Spectrum Activity of Sulfotransferases

While SULTs are grouped into families with general substrate preferences, many isoforms exhibit broad and sometimes overlapping substrate specificities. plos.orgacs.org For instance, SULT1A1, the most abundant SULT in the human liver, is known for its wide substrate range, including many small phenolic compounds. nih.govnih.govnih.gov In contrast, SULT1A3 shows a higher affinity for monoamine neurotransmitters like dopamine (B1211576). nih.govuq.edu.au

The structural basis for this substrate specificity is complex and not fully understood, but it is known that the active site architecture, including a dynamic "cap" region, plays a crucial role in substrate selection. nih.govplos.org Even with high sequence identity, minor differences in amino acid residues within the active site can lead to significant variations in substrate preference. acs.orguq.edu.au For example, a single amino acid change at position 146 can dramatically alter the substrate specificity of SULT1A1 and SULT1A3. uq.edu.au

Enzymatic Regulation in Phosphoadenosine Phosphosulfate Pathways

The cellular processes involving PAPS are tightly regulated to ensure an adequate supply of this essential cosubstrate while preventing wasteful overproduction. This regulation occurs at multiple levels, including the allosteric control of SULTs and the feedback inhibition of the PAPS synthesis pathway.

Allosteric Regulation of Sulfotransferases by Phosphoadenosine Phosphosulfate

Recent research has uncovered a novel form of allosteric regulation in SULT1A1, where PAPS itself acts as a modulator of the enzyme's catalytic efficiency. nih.govacs.org SULT1A1 exists as a dimer, and the binding of PAPS to one subunit influences the conformation and substrate affinity of the adjacent subunit. nih.gov Specifically, the binding of the first PAPS molecule causes the "cap" of its own subunit to close while stabilizing the cap of the neighboring subunit in an open position. nih.govelsevierpure.com The binding of a second PAPS molecule leads to the opening of both caps. nih.govacs.org This dynamic interplay, driven by cellular PAPS concentrations, can modulate the catalytic efficiency of SULT1A1 over a remarkable 130-fold range, allowing the enzyme to respond to varying metabolic demands and xenobiotic loads. nih.govnih.gov

Inhibition of PAPS Synthase Activity by Adenine (B156593) Nucleotides (AMP, ADP, APS)

The synthesis of PAPS is a two-step process catalyzed by the bifunctional enzyme PAPS synthase (PAPSS). omicsonline.orgwikipedia.org This enzyme possesses both ATP sulfurylase and APS kinase activity. uniprot.org The activity of PAPSS is subject to feedback inhibition by its own products and related adenine nucleotides, providing a crucial mechanism for regulating PAPS levels.

Biological Roles and Physiological Functions of Phosphoadenosine Phosphosulfate

Role in Post-Translational Modifications: Protein Sulfation

Protein sulfation is a significant post-translational modification where a sulfate (B86663) group is transferred from PAPS to a specific amino acid residue on a protein. nih.govpatsnap.com This process predominantly occurs on tyrosine residues within the Golgi apparatus, catalyzed by tyrosylprotein sulfotransferases (TPSTs). nih.govcreative-proteomics.com Consequently, secreted and extracellular proteins are common targets for sulfation as they traverse this organelle. creative-proteomics.com

The addition of a negatively charged sulfate group can alter a protein's structure and function, thereby influencing protein-protein interactions. patsnap.comelsevier.com This modification is crucial for a variety of biological activities, including blood clotting, inflammation, and viral entry into host cells. patsnap.com In fact, up to 1% of all tyrosine residues in an organism can be sulfated, highlighting the abundance and importance of this modification. creative-proteomics.com The sulfation of tyrosine residues has been shown to be essential for the proper function of certain proteins, such as hirudin, where sulfation of a specific tyrosine is necessary for its anticoagulant activity. nih.gov

Involvement in Glycosaminoglycan and Proteoglycan Sulfation

PAPS is indispensable for the synthesis of sulfated glycosaminoglycans (GAGs), which are long, linear polysaccharides consisting of repeating disaccharide units. wikipedia.orgsigmaaldrich.com These GAGs, with the exception of hyaluronic acid, are typically attached to a core protein to form proteoglycans. nih.govbyjus.com The sulfation of GAGs occurs in the Golgi apparatus, where sulfotransferases utilize PAPS to add sulfate groups to various positions on the sugar residues. oup.comfrontiersin.org

The pattern of sulfation on GAG chains is highly specific and contributes to a "sulfation code" that dictates their interaction with a multitude of proteins. annualreviews.org This intricate sulfation is crucial for the diverse functions of proteoglycans in the body.

Extracellular Matrix Assembly and Integrity

Sulfated proteoglycans are major components of the extracellular matrix (ECM), the intricate network of macromolecules that provides structural and biochemical support to surrounding cells. nih.govbiorxiv.org The negative charges conferred by the sulfate groups attract water, helping to hydrate (B1144303) the ECM and provide tissues with resistance to compression. wikipedia.orgbyjus.com

The proper sulfation of GAGs is essential for the correct assembly and organization of the ECM. For instance, in cartilage, the sulfation of chondroitin (B13769445) sulfate and keratan (B14152107) sulfate by PAPS-dependent sulfotransferases is critical for the tissue's mechanical properties. nih.govresearchgate.net Studies have shown that inhibition of PAPS synthesis leads to under-sulfated proteoglycans and disrupts the timely expression of other ECM molecules like type II collagen, ultimately affecting chondrogenesis. nih.gov Similarly, in the cornea, the enzymatic sulfation of keratan sulfate is required for normal collagen matrix biosynthesis and organization. frontiersin.org

Modulation of Cell-Environment Communication

The sulfation patterns of glycosaminoglycans on cell surface proteoglycans play a critical role in mediating interactions between the cell and its environment. annualreviews.orgresearchgate.net These interactions are fundamental for a wide range of cellular processes, including cell adhesion, proliferation, differentiation, and migration. nih.govoup.com

Sulfated GAGs can act as co-receptors for various growth factors, such as fibroblast growth factors (FGFs), by binding to both the growth factor and its high-affinity receptor, thereby modulating signaling pathways. byjus.comoup.com The specific sulfation patterns on heparan sulfate proteoglycans (HSPGs), for example, determine their ability to bind and present growth factors to their receptors. oup.com Furthermore, sulfated GAGs are involved in cell adhesion by interacting with cell adhesion molecules and other ECM components. wikipedia.org The anti-adhesive properties of keratan sulfate, for instance, are important in processes like regulating macrophage adhesion and neurite growth. wikipedia.org

Contribution to Xenobiotic Metabolism and Detoxification Processes

Sulfation is a crucial phase II detoxification pathway that facilitates the elimination of a wide variety of foreign compounds (xenobiotics), including drugs, environmental toxins, and dietary components. youtube.comnih.gov This process, catalyzed by sulfotransferases (SULTs), involves the transfer of a sulfonate group from PAPS to the xenobiotic. nih.govtaylorandfrancis.com This modification increases the water solubility of the compound, making it easier to excrete from the body, primarily through urine. rupahealth.com

The liver is a principal site for xenobiotic detoxification, where SULTs are abundant. youtube.comacs.org However, sulfation is considered a high-affinity, low-capacity pathway, limited by the availability of PAPS. nih.gov Administration of xenobiotics that undergo sulfation can lead to a depletion of hepatic PAPS and its precursor, inorganic sulfate. nih.gov For example, compounds like salicylamide, phenol (B47542), and 1-naphthol (B170400) have been shown to significantly reduce hepatic PAPS levels in rats. nih.gov This highlights the critical role of PAPS in the body's defense against toxic substances. The process of sulfation generally leads to the detoxification of compounds, but in some cases, it can result in the formation of more reactive metabolites. taylorandfrancis.com

Regulation of Endogenous Compound Bioactivity

Beyond its role in detoxification, sulfation is a key mechanism for regulating the activity of various endogenous compounds. This process can inactivate hormones or alter their transport and availability to target tissues. nih.gov

Hormonal Regulation (e.g., Steroids, Iodothyronines)

Sulfation plays a significant role in modulating the biological activity of steroid hormones. bioscientifica.com Steroid sulfotransferases utilize PAPS to sulfate steroids, such as dehydroepiandrosterone (B1670201) (DHEA) and estrone. nih.govyoutube.com This modification generally renders the hormones inactive and more water-soluble, facilitating their circulation in the bloodstream and subsequent excretion. bioscientifica.comyoutube.com The sulfated forms can also serve as a reservoir, from which active hormones can be regenerated by the action of sulfatases. bioscientifica.comyoutube.com The balance between sulfation and desulfation is therefore a critical control point in steroid hormone action. nih.gov For instance, the sulfation of estrogens by SULT1E1 is considered a key step in inactivating these hormones in target tissues, potentially influencing the development of estrogen-dependent cancers. nih.gov

The regulation of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), also involves sulfation. nih.gov The hypothalamic-pituitary-thyroid axis tightly controls the synthesis and release of these hormones, which are crucial for metabolism and development. nih.govyoutube.comyoutube.com While the primary regulation occurs through feedback mechanisms involving thyrotropin-releasing hormone (TRH) and thyroid-stimulating hormone (TSH), sulfation provides another layer of control over thyroid hormone activity. youtube.comyoutube.com

Neurotransmitter Metabolism (e.g., Catecholamines)

3'-phosphoadenosine 5'-phosphosulfate (PAPS) is the universal sulfate donor for all sulfation reactions, a process catalyzed by sulfotransferase enzymes. nih.gov This modification plays a critical role in numerous physiological processes, including the inactivation and metabolism of catecholamines. nih.govepa.gov In the brain, sulfation is a key chemical modification for molecules like proteins, hormones, and bioamines. oup.com The enzyme PAPS synthase (PAPSS) is the rate-limiting enzyme in this process, responsible for synthesizing the obligatory sulfate donor, PAPS. oup.com

Research on locusts has highlighted the importance of PAPS-dependent sulfation in regulating neurotransmitter activity and influencing behavior. Proteomic analysis revealed that PAPSS is a highly differentially expressed protein in the brain between gregarious and solitarious locust phases. oup.com Specifically, the sulfation of dopamine (B1211576), a critical catecholamine neurotransmitter, has been shown to regulate aggregative behavior. oup.com The availability of PAPS is a strict requirement for this sulfation to occur, indicating a key regulatory role for the PAPS supply in behavioral regulation. oup.com Direct injection of PAPS into solitarious locusts significantly and rapidly promoted aggregative behavior, underscoring the direct impact of PAPS availability on neurotransmitter-mediated processes. oup.com The enzymes responsible for these reactions, sulfotransferases (SULTs), utilize PAPS to add a sulfuryl group to target molecules like catecholamines. oup.com This suggests that the PAPS-mediated sulfation of dopamine is a crucial mechanism for fine-tuning behavioral plasticity. oup.com

In mammals, distinct enzymic species for the PAPS synthesizing enzymes, ATP-sulfurylase and APS-kinase, exist in the brain compared to the liver. nih.gov This points to tissue-specific regulation of PAPS synthesis and, consequently, neurotransmitter metabolism.

Participation in Developmental Processes

PAPS-dependent sulfation is fundamental for the normal development of various organisms, from nematodes to mammals. nih.govnih.gov

In the nematode Caenorhabditis elegans, a single PAPS synthase gene, pps-1, is essential for development. nih.govnih.gov To study its function, researchers cloned the pps-1 gene and depleted its product through both the creation of a null mutant and RNA-mediated interference (RNAi). nih.gov The PPS-1 protein was confirmed to have the specific activity of forming PAPS in vitro. nih.gov

Disruption of the pps-1 gene via RNAi resulted in pleiotropic developmental defects, including issues with muscle patterning and changes in the shape of epithelial cells. nih.gov These defects were accompanied by a decrease in the sulfation of glycosaminoglycans. nih.gov Ultimately, the pps-1 null mutant was found to be larval lethal, demonstrating that the synthesis of PAPS and the subsequent sulfation it enables are absolutely essential for the growth and epidermal integrity of C. elegans. nih.gov Reporter gene analysis showed that pps-1 is expressed in the epidermis and certain gland cells, but not in muscles or neurons, suggesting that PAPS may be supplied to these other tissues from the cells where it is synthesized. nih.gov

Table 1: Effects of PAPS Synthase Disruption in C. elegans

| Genetic Modification | Phenotype | Affected Process | Reference |

| RNAi of pps-1 | Pleiotropic developmental defects, abnormal muscle patterning, altered epithelial cell shape | Glycosaminoglycan sulfation, morphogenesis | nih.gov |

| pps-1 null mutant | Larval lethality | Overall growth and development, epidermal integrity | nih.gov |

The synthesis of PAPS is critically important for the proper development of the skeletal system in mammals. nih.gov Sulfation of proteoglycans, a major component of the cartilage extracellular matrix, is a vital post-translational modification for chondrocyte growth and development. nih.govnih.gov The enzyme this compound synthase (PAPSS) produces the PAPS needed for these sulfotransferase reactions. nih.gov

In higher organisms, two major isoenzymes, PAPSS1 and PAPSS2, synthesize PAPS. nih.gov PAPSS2 appears to be the major variant in growth plate cartilage, and mutations in both the human and murine PAPSS2 genes lead to diseases affecting the skeleton, such as spondyloepimetaphyseal dysplasia (SEMD) Pakistani type. nih.govnih.gov Studies in mouse embryos have shown that Papss2 mRNA is detected at the very beginning of cartilage formation (chondrogenic condensations) and continues to be expressed in all cartilaginous elements during embryonic development. nih.gov The highest levels of Papss2 mRNA are found in condensing and proliferating chondrocytes, with a significant downregulation in hypertrophic chondrocytes, indicating its importance for cartilage growth. nih.gov

The brachymorphic (bm) mouse, which has a mutation in the Papss2 gene, serves as a model for chondrodysplasia caused by undersulfated proteoglycans. nih.gov These mice have reduced levels of PAPS, leading to the preferential undersulfation of chondroitin sulfate (CS) chains, while heparan sulfate (HS) sulfation remains normal. nih.gov This undersulfation of chondroitin sulfate proteoglycans (CSPGs) disrupts Indian hedgehog (Ihh) signaling in the developing growth plate, leading to reduced chondrocyte proliferation. nih.gov Research has shown that Ihh binds directly to CSPGs like aggrecan via its chondroitin sulfate chains, highlighting the importance of proper sulfation in modulating critical growth factor signaling pathways during endochondral bone formation. nih.gov

Table 2: Role of PAPSS2 in Skeletal Development

| Model Organism | Genetic Defect | Key Findings | Consequence | Reference |

| Mouse Embryo | Normal Development | Papss2 mRNA is highly expressed in condensing and proliferating chondrocytes. | Essential for cartilage growth and development. | nih.gov |

| Brachymorphic (bm) Mouse | Mutation in Papss2 gene | Reduced PAPS levels, preferential undersulfation of chondroitin sulfate. | Impaired Indian hedgehog (Ihh) signaling, reduced chondrocyte proliferation, chondrodysplasia. | nih.gov |

| Human | Mutations in PAPSS2 gene | Leads to spondyloepimetaphyseal dysplasia (SEMD) Pakistani type. | Skeletal abnormalities. | nih.govnih.gov |

Specific Roles in Plant Biology

In plants, PAPS is the activated form of sulfate required for the synthesis of sulfated secondary metabolites. nih.gov It is synthesized from adenosine (B11128) 5'-phosphosulfate (APS) by the enzyme APS kinase (APK). nih.gov While some PAPS is produced in the cytosol, it is predominantly synthesized in plastids and must be transported to the cytosol and Golgi apparatus for use in sulfation reactions. oup.comresearchgate.net The transport of PAPS across the plastid envelope is facilitated by transporters like PAPST1. oup.comresearchgate.net

PAPS is essential for the sulfation of various plant metabolites, including hormones like jasmonic acid. nih.gov In the model plant Arabidopsis thaliana, double mutants lacking the APK1 and APK2 isoforms of APS kinase (apk1 apk2) exhibit significantly reduced levels of sulfated compounds. nih.gov Notably, the level of sulfated 12-hydroxyjasmonate was reduced approximately five-fold in these mutant plants. nih.gov

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are signaling molecules that regulate numerous physiological processes, including growth, development, and responses to stress. nih.govresearchgate.net The reduction in the sulfated form of a jasmonate derivative in apk1 apk2 mutants indicates that the PAPS-producing activity of APK1 and APK2 is a major factor in the synthesis of these sulfated metabolites. nih.gov This implicates PAPS availability as a key element in the regulation of jasmonate signaling pathways. The accumulation of the precursor, 3'-phosphoadenosine 5'-phosphate (PAP), which results from sulfotransferase reactions, can itself act as a potent signaling molecule, particularly in stress responses. oup.comnih.gov

Table 3: PAPS Synthesis and Jasmonic Acid Regulation in Arabidopsis thaliana

| Mutant | Deficient Enzymes | Effect on PAPS Synthesis | Impact on Jasmonates | Reference |

| apk1 apk2 | APS kinase 1 and APS kinase 2 | Reduced PAPS synthesis | ~5-fold reduction in sulfated 12-hydroxyjasmonate | nih.gov |

Influence on Cellular Signaling Pathways

The by-product of PAPS-dependent sulfation, 3'-phosphoadenosine 5'-phosphate (PAP), was once considered merely a waste product but is now recognized as an important signaling molecule in its own right, especially in plant stress signaling. nih.govnih.govnih.gov The accumulation of PAP can inhibit sulfotransferase reactions and lead to significant changes in gene expression and metabolite levels. oup.com Therefore, the efficient removal and degradation of PAP, a process that also requires specific transporters like PAPST2 in plants, is crucial for maintaining cellular homeostasis and driving sulfation reactions forward. nih.gov

In plants, PAPS or its derivatives are thought to be involved in cellular signaling. nih.gov For instance, the expression of the PAPS transporter PAPST1 is regulated by the same transcription factors that control the biosynthesis of sulfated secondary metabolites, indicating a coordinated regulation of PAPS supply and demand. researchgate.net In mammals, the process of sulfation is essential for modulating signaling pathways like the Indian hedgehog (Ihh) pathway during skeletal development, where undersulfation of proteoglycans directly impairs signal transduction. nih.gov Furthermore, the intermediate in PAPS synthesis, adenosine 5'-phosphosulfate (APS), can act as a modulator of PAPS synthase itself, serving as both an inhibitor and a specific stabilizer of the enzyme, suggesting a complex feedback mechanism that senses nucleotide concentrations to control PAPS availability. nih.gov

Fibroblast Growth Factor (FGF) Signaling Modulation

This compound (PAPS) is indispensable for the proper modulation of Fibroblast Growth Factor (FGF) signaling pathways. nih.gov Its role is not direct but is mediated through its function as the universal sulfate donor for sulfotransferase enzymes. sigmaaldrich.com These enzymes catalyze the sulfation of various biomolecules, most notably heparan sulfate proteoglycans (HSPGs), which are critical co-receptors for FGF signaling. nih.gov

The interaction between FGF ligands and their high-affinity FGF receptors (FGFRs) is critically dependent on the presence of heparan sulfate (HS) chains with specific sulfation patterns. nih.govnih.gov These sulfated HSPGs act as co-receptors, forming a ternary complex with FGF and FGFR, which is essential for receptor dimerization, stabilization, and the subsequent activation of intracellular signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways. nih.gov The synthesis of PAPS by PAPS synthase enzymes is the rate-limiting step for the sulfation of these HSPGs. nih.gov

Disruption of PAPS synthesis or transport into the Golgi apparatus, where sulfation occurs, leads to undersulfated HSPGs. nih.gov These improperly sulfated HSPGs are unable to effectively bind FGFs, thereby impairing signal transduction. nih.gov For instance, research using sodium chlorate (B79027), an inhibitor of PAPS synthesis, has demonstrated that the resulting loss of 2-O and 6-O sulfations on HS chains disrupts FGF signaling. nih.gov Studies on mouse embryonic stem cells have shown that knockdown of PAPS transporters (PAPSTs) reduces HS sulfation and inhibits cell self-renewal due to defective FGF signaling. nih.gov This highlights the essential role of PAPS in maintaining the structural integrity of HSPGs required for their co-receptor function in the FGF signaling pathway, which is vital for processes like embryonic development, tissue repair, and cell growth. nih.govnih.gov

Table 1: Research Findings on PAPS and FGF Signaling Modulation

| Finding | Model System | Impact on FGF Signaling | Reference |

|---|---|---|---|

| Inhibition of PAPS formation with sodium chlorate leads to loss of 2-O and 6-O sulfation on heparan sulfate (HS), impairing its ability to bind signaling molecules. | Cell Cultures | Treatment phenocopies mutants with defective HS, stalling collective cell migration by disrupting FGF signaling. | nih.gov |

| RNAi-mediated knockdown of PAPS transporters (PAPST1 and PAPST2) reduces heparan sulfate (HS) chain sulfation. | Mouse Embryonic Stem Cells (mESCs) | Inhibits mESC self-renewal due to defects in autocrine/paracrine FGF signaling, which is dependent on HS sulfation for growth and pluripotency. | nih.gov |

| Heparan sulfate proteoglycans (HSPGs) are essential co-receptors for the formation of a stable signaling complex with FGF and its receptor (FGFR). | General (Review) | The specific sulfation pattern on HSPGs, which is dependent on PAPS, determines the binding affinity and specificity of FGF ligands, thereby modulating signal activation. | nih.govyoutube.com |

| Fgf signaling is essential for the formation and maintenance of neuromasts within the primordium during development. | Zebrafish (Danio rerio) | Disruption of HS sulfation via inhibition of PAPS affects localized Fgf signaling activation and can lead to Fgf ligands diffusing away from their intended target area. | nih.gov |

Wnt Signaling Modulation

The function of this compound (PAPS) is also crucial for the regulation of the Wnt signaling pathway, a network fundamental to embryonic development and tissue homeostasis. plos.org Similar to its role in FGF signaling, PAPS acts as the sole sulfate donor for the sulfation of proteoglycans, which are key modulators of Wnt protein activity. nih.gov The sulfation patterns on heparan sulfate proteoglycans (HSPGs) and chondroitin sulfate (CS) proteoglycans can influence the distribution, stability, and receptor-binding affinity of Wnt ligands. nih.govplos.org

Research has demonstrated that the modulation of Wnt signaling can be achieved by altering the sulfation state of these cell surface proteoglycans. For example, extracellular sulfatases, known as Sulfs, can remove specific sulfate groups from HSPGs to enhance Wnt signaling, indicating that the precise pattern of sulfation is critical for pathway regulation. plos.org The initial establishment of these sulfation patterns is entirely dependent on sulfotransferases that utilize PAPS. nih.gov

Studies in mouse embryonic stem cells have revealed that reduced PAPS transport, leading to undersulfation of both HS and CS chains, results in defective Wnt signaling and consequently, abnormal cell differentiation. nih.gov Furthermore, in the context of colon carcinogenesis, the inhibition of PAPSS2, an isoform of the enzyme that synthesizes PAPS, has been shown to suppress Wnt/β-catenin signaling. nih.gov This suggests that by controlling the availability of PAPS, the sulfation status of Wnt-modulating proteoglycans can be altered, thereby providing a mechanism to influence Wnt-dependent cellular processes. nih.gov

Table 2: Research Findings on PAPS and Wnt Signaling Modulation

| Finding | Model System | Impact on Wnt Signaling | Reference |

|---|---|---|---|

| Knockdown of PAPS transporters (PAPSTs) causes reduced sulfation of both heparan sulfate (HS) and chondroitin sulfate (CS) chains. | Mouse Embryonic Stem Cells (mESCs) | Leads to abnormal cell differentiation due to defects in Wnt signaling, which requires sulfated proteoglycans for normal activity during embryoid body formation. | nih.gov |

| Extracellular sulfatases (Sulf-1 and Sulf-2) are upregulated in pancreatic cancer and enhance Wnt signaling. | Human Pancreatic Cancer Cells & HEK 293T cells | Sulfs remodel the 6-O sulfation state of HSPGs to promote Wnt signaling. This highlights the importance of specific sulfation patterns created by PAPS-dependent enzymes. | plos.org |

| Inhibition of PAPSS2, an enzyme that synthesizes PAPS, protects against colonic carcinogenesis. | Mouse Model (ApcΔgut-HetPapss2Δgut) | Inhibition of PAPSS2 leads to reduced chondroitin sulfation, which converges on the inhibition of the Wnt/β-catenin signaling pathway. | nih.gov |

| Wnt signaling activation is a common feature in various human cancers and is associated with tumor development. | General (Review) | The modulation of Wnt signaling through factors like proteoglycan sulfation is a key area of cancer research. PAPS is the foundational molecule for this sulfation. | nih.govnih.gov |

Regulation of Phosphoadenosine Phosphosulfate Homeostasis

Transcriptional and Translational Control of PAPS Synthase Genes

The synthesis of PAPS is catalyzed by the bifunctional enzyme PAPS synthase (PAPSS). nih.gov In humans, two isoforms, PAPSS1 and PAPSS2, are encoded by separate genes. nih.gov The expression of these genes is subject to transcriptional regulation, ensuring that the production of PAPS can be adjusted to meet cellular needs.

The promoter regions of both PAPSS1 and PAPSS2 genes lack the common TATA and CCAAT boxes, but they do contain multiple GC boxes. nih.gov These GC boxes are binding sites for transcription factors, including Specificity Protein 1 (Sp1), which plays a role in the transcriptional regulation of the PAPSS2 gene. nih.gov The involvement of other transcription factors like Sp2 and Sp3 is also suggested. nih.gov This mode of regulation allows for the inducible expression of PAPS synthase, potentially in response to various cellular signals and at different times. nih.gov

The two isoforms, PAPSS1 and PAPSS2, exhibit tissue-specific expression patterns. PAPSS1 is the predominant isoform in the brain and skin, while PAPSS2 expression is higher in the liver, cartilage, and adrenal glands. nih.gov This differential expression suggests that the transcriptional control of each isoform is tailored to the specific sulfation requirements of different tissues. For instance, the high expression of Papss2 in condensing and proliferating chondrocytes highlights its critical role in cartilage development. nih.gov

Feedback Mechanisms in PAPS Synthesis and Utilization

The PAPS synthesis pathway is also regulated by feedback inhibition, a common mechanism for controlling metabolic pathways. The product of the sulfation reaction, 3'-phosphoadenosine 5'-phosphate (PAP), is a potent inhibitor of sulfotransferases (SULTs), the enzymes that utilize PAPS to sulfate (B86663) various substrates. nih.gov Specifically, PAP has been shown to be a more effective inhibitor of both M- and P-forms of phenol (B47542) sulfotransferase than other adenosine (B11128) derivatives. nih.gov This product inhibition prevents the excessive accumulation of sulfated products and conserves the PAPS pool when it is not needed.

Furthermore, the stability of the PAPS synthase enzymes themselves is influenced by the levels of intermediates in the PAPS synthesis pathway. The nucleotide adenosine 5'-phosphosulfate (APS), an intermediate in PAPS synthesis, has a specific stabilizing effect on both PAPS synthase isoforms. nih.gov This is particularly important for PAPSS2, which is less stable than PAPSS1 at physiological temperatures. nih.govcrick.ac.uk By stabilizing the enzyme, APS helps to maintain the capacity for PAPS synthesis. This suggests a mechanism where the availability of the precursor for the second step of PAPS synthesis enhances the stability of the enzyme, thereby ensuring a continued supply of PAPS.

Substrate inhibition is another feedback mechanism observed in the regulation of sulfotransferase activity. For example, high concentrations of the substrate 2-naphthol (B1666908) can inhibit SULT1A1 activity by binding to the enzyme-PAP complex, forming a dead-end ternary complex that prevents the catalytic cycle from proceeding. nih.gov

Post-Translational Modifications Affecting PAPS Synthase and Sulfotransferase Activity

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis and are a crucial layer of regulation for many cellular processes, including the sulfation pathway. wikipedia.org While direct evidence for extensive PTMs of PAPS synthase itself is still emerging, the activity of sulfotransferases is known to be modulated by such modifications.

Sulfation itself is a major post-translational modification. nih.gov The transfer of a sulfate group from PAPS to tyrosine residues on proteins, a process called tyrosine sulfation, is catalyzed by tyrosylprotein sulfotransferases (TPSTs) and is critical for many protein-protein interactions. nih.govnih.gov

Other PTMs, such as phosphorylation, are well-established regulators of enzyme activity. thermofisher.comsigmaaldrich.com While specific studies on the direct phosphorylation of PAPS synthase are limited, it is plausible that this common regulatory mechanism could play a role in modulating its activity in response to cellular signaling pathways. For instance, it has been speculated that post-translational modifications might account for differences in enzyme kinetics observed in different expression systems. researchgate.net

Impact of Cellular Metabolite Levels on Phosphoadenosine Phosphosulfate Availability

The concentration of inorganic sulfate is another critical determinant of PAPS availability. taylorandfrancis.com In some cases, the availability of sulfate, rather than the activity of the sulfotransferases themselves, can be the rate-limiting factor for sulfation. capes.gov.br

The levels of other cellular metabolites can also impact the PAPS pool. For example, in brain slices, depolarization induced by agents like potassium or certain excitatory amino acids leads to a significant reduction in PAPS synthesis. nih.gov This suggests a mechanism to shut down PAPS production under conditions of high cellular stress or activity.

Furthermore, the intermediate of PAPS synthesis, APS, plays a regulatory role beyond stabilizing the PAPS synthase enzyme. Changes in APS concentration, which can occur during active PAPS synthesis and consumption, may be sensed by PAPSS2, leading to conformational changes that could modulate its function. nih.govcrick.ac.uk This positions PAPS synthase as a potential sensor of the cell's sulfation needs. nih.gov

Interactive Data Table: Factors Regulating PAPS Homeostasis

| Regulatory Mechanism | Key Molecules/Factors | Effect on PAPS Homeostasis |

| Transcriptional Control | Sp1, Sp2, Sp3 transcription factors | Regulates the expression of PAPSS1 and PAPSS2 genes. nih.govnih.gov |

| Feedback Inhibition | 3'-phosphoadenosine 5'-phosphate (PAP) | Inhibits sulfotransferase activity, conserving PAPS. nih.gov |

| Enzyme Stabilization | Adenosine 5'-phosphosulfate (APS) | Stabilizes PAPS synthase, particularly PAPSS2, enhancing PAPS production capacity. nih.gov |

| Substrate Inhibition | High substrate concentrations (e.g., 2-naphthol) | Can inhibit sulfotransferase activity. nih.gov |

| Metabolite Levels | ATP, inorganic sulfate | Primary substrates for PAPS synthesis; their availability is crucial. researchgate.nettaylorandfrancis.com |

| Cellular State | Depolarizing agents (e.g., potassium) | Can decrease PAPS synthesis in neuronal cells. nih.gov |

Phosphoadenosine Phosphosulfate in Disease Pathogenesis

Genetic Deficiencies and Syndromes Related to PAPS Metabolism

Genetic defects in the metabolic pathways of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) can lead to a range of human diseases, primarily affecting skeletal development. These conditions underscore the critical role of PAPS as the universal sulfate (B86663) donor for essential biological processes.

Spondyloepimetaphyseal Dysplasia (SEMD) and PAPSS2 Deficiency

A notable genetic disorder linked to PAPS metabolism is a form of Spondyloepimetaphyseal Dysplasia (SEMD), specifically the Pakistani type, which is caused by mutations in the PAPSS2 gene. orpha.netwikipedia.org This gene encodes one of the two PAPS synthase enzymes responsible for the production of PAPS. frontiersin.org SEMD, Pakistani type, is an autosomal recessive condition first identified in a large, consanguineous Pakistani family. orpha.netwikipedia.org

Individuals with this condition typically present with short stature, short and bowed lower limbs, mild brachydactyly (shortness of fingers and toes), kyphoscoliosis (abnormal curvature of the spine), an abnormal gait, and enlarged knee joints. orpha.netrarediseases.org Radiographic examinations reveal characteristic skeletal abnormalities, including delayed ossification of the epiphyses (the ends of long bones) at the hips and knees, flattened vertebrae (platyspondyly) with irregular end plates, and narrowed joint spaces. orpha.net These skeletal changes often lead to early-onset osteoarthritis. orpha.net While the skeletal system is severely affected, intelligence is typically normal. rarediseases.org

Mutations in the PAPSS2 gene have also been identified in individuals with related but sometimes distinct phenotypes, such as brachyolmia, a form of short-trunk short stature characterized by platyspondyly without major long-bone abnormalities. nih.gov In some cases, PAPSS2 mutations can also lead to androgen excess, highlighting the diverse roles of sulfation in human physiology. frontiersin.orgnih.gov

Impact on Cartilage and Bone Metabolism

The fundamental cause of cartilage and bone disease in individuals with PAPSS2 deficiency is the impaired biosynthesis and subsequent deposition of sulfated proteoglycans in the cartilage and the extracellular matrix of bone. nih.gov Proteoglycans are complex molecules that are essential for the structural integrity and function of these tissues. Their sulfation, a process dependent on PAPS, is critical for their proper function.

In cartilage, sulfated proteoglycans, such as chondroitin (B13769445) sulfate, are responsible for maintaining hydration and providing resistance to compressive forces. nih.gov Defective PAPS synthesis leads to under-sulfation of these molecules, compromising the integrity of the cartilage matrix. frontiersin.orgnih.gov This results in the observed skeletal abnormalities, including disorganized growth plate chondrocytes and reduced bone length. nih.gov The brachymorphic mouse, which has a mutation in the Papss2 gene, serves as an animal model for these conditions and exhibits reduced postnatal growth due to the under-sulfation of the extracellular matrix. frontiersin.org

Recent research has also identified a potential link between the PAPSS2 gene and osteoporosis, a condition characterized by low bone mineral density. bioworld.com A specific single-nucleotide polymorphism (SNP) in a noncoding region of the PAPSS2 gene has been associated with an increased risk of osteoporosis. bioworld.com This finding suggests that variations in PAPSS2 expression may influence osteoblast differentiation and contribute to the pathogenesis of osteoporosis. bioworld.com

Phosphoadenosine Phosphosulfate in Cancer Biology

The role of PAPS and the associated sulfation pathways extends into the realm of cancer biology, where alterations in these processes can influence tumor growth, cell proliferation, and response to treatment.

Role of PAPS Transporters in Colorectal Carcinoma Cell Proliferation

PAPS transporters, which are responsible for moving PAPS from the cytosol into the Golgi apparatus where most sulfation reactions occur, have been implicated in the progression of colorectal carcinoma. nih.govoup.com A study investigating the expression of PAPS transporter genes in colorectal cancer tissues found that the levels of PAPST1 transcripts were higher compared to PAPST2 transcripts. nih.govoup.com

PAPSS1 Expression and Sensitivity to Chemotherapeutic Agents (e.g., Cisplatin)

The expression level of PAPSS1, another key enzyme in PAPS synthesis, has been linked to the sensitivity of cancer cells to certain chemotherapeutic agents, such as cisplatin (B142131). aacrjournals.orgaacrjournals.org In non-small cell lung cancer (NSCLC), a correlation has been observed where low PAPSS1 expression is associated with increased sensitivity to cisplatin. aacrjournals.orgaacrjournals.org Studies have shown that inhibiting PAPSS1 can enhance the effectiveness of DNA-damaging agents like cisplatin. aacrjournals.org

This sensitizing effect has been demonstrated in various preclinical models. For instance, in A549 lung cancer cells, the potentiation of cisplatin's effects by PAPSS1 inhibition was most significant under conditions of serum starvation and hypoxia. aacrjournals.orgaacrjournals.org Furthermore, in three-dimensional spheroid cultures, PAPSS1-deficient spheroids showed a marked reduction in size when treated with low-dose cisplatin. aacrjournals.orgaacrjournals.org Clinical data also suggests that NSCLC and ovarian cancer patients with low PAPSS1 expression may have longer survival rates following platinum-based chemotherapy. aacrjournals.orgaacrjournals.org

In epithelial ovarian cancer (EOC), increased expression of PAPSS1 has been observed in cancer cells and tissues. nih.govnih.gov Down-regulating the PAPSS1 gene in EOC cells increased their sensitivity to cisplatin both in vitro and in vivo. nih.govnih.gov These findings suggest that PAPSS1 could be a potential therapeutic target to overcome cisplatin resistance in certain cancers. nih.govnih.gov

Sulfotransferases as Biomarkers in Oncological Contexts

Sulfotransferases (SULTs) are a family of enzymes that utilize PAPS to catalyze the sulfation of a wide array of substrates, including drugs and carcinogens. nih.govnih.gov The expression of different SULT isoforms can vary significantly between normal and tumor tissues, and this differential expression holds promise for their use as cancer biomarkers. nih.govresearchgate.net

For example, SULT1A1 is known to bioactivate certain procarcinogens. nih.govnih.gov Its expression levels in tumors could potentially be used to identify patients who would be more susceptible to certain carcinogen-induced cancers. nih.gov Conversely, the expression of SULT1A1 in cancer cells has also been shown to predict susceptibility to a novel anticancer agent, NSC-743380, suggesting its utility as a biomarker for identifying responders to this therapy. nih.gov

In breast cancer, the expression of sulfotransferases such as SULT1A2, SULT1A3, and SULT1E1 has been found to be higher in tumor tissues compared to adjacent non-malignant tissues. researchgate.net This altered expression can impact the metabolism of compounds like resveratrol, a natural substance with potential anticancer properties. researchgate.net The variability in SULT expression across different cancer types and individuals underscores the potential of using these enzymes as biomarkers to guide personalized cancer therapy. nih.gov

Table of Research Findings

| Area of Study | Key Finding | Affected Molecules/Pathways | Disease Context | Reference |

|---|---|---|---|---|

| Genetic Deficiencies | Mutations in the PAPSS2 gene cause Spondyloepimetaphyseal Dysplasia (SEMD), Pakistani type. | PAPS Synthesis, Proteoglycan Sulfation | Skeletal Dysplasia | orpha.netwikipedia.org |

| Cartilage and Bone Metabolism | Impaired sulfation of proteoglycans in cartilage and bone matrix due to PAPSS2 deficiency leads to skeletal abnormalities. | Chondroitin Sulfate, Extracellular Matrix | Skeletal Dysplasia, Osteoarthritis | nih.gov |

| Colorectal Cancer | PAPS transporters (PAPST1 and PAPST2) are involved in the proliferation of colorectal carcinoma cells. | PAPS Transport, Fibroblast Growth Factor Signaling | Colorectal Carcinoma | nih.govoup.com |

| Chemotherapy Sensitivity | Low expression of PAPSS1 correlates with increased sensitivity to cisplatin in NSCLC and ovarian cancer. | PAPS Synthesis, DNA Damage Response | Non-Small Cell Lung Cancer, Ovarian Cancer | aacrjournals.orgaacrjournals.orgnih.gov |

| Oncological Biomarkers | Differential expression of sulfotransferases (SULTs) in tumors can serve as biomarkers for cancer risk and treatment response. | Sulfation of Xenobiotics and Drugs | Various Cancers | nih.govnih.gov |

Correlation Between Sulfation Levels and Oncogenic Transformation

The process of sulfation, which relies on the universal sulfate donor this compound (PAPS), plays a complex and often tissue-specific role in the development and progression of cancer. nih.gov Alterations in the expression and activity of sulfotransferases (SULTs), the enzymes that transfer the sulfonate group from PAPS to various substrates, and sulfatases, which remove these groups, are frequently observed in cancerous tissues. frontiersin.orgfrontiersin.org These changes in sulfation patterns can impact the behavior of cancer cells by modifying the function of a wide range of molecules, including hormones, growth factors, and extracellular matrix components. nih.govfrontiersin.org

The expression of specific SULTs has been linked to both cancer risk and the effectiveness of certain cancer therapies. nih.govnih.gov For instance, the SULT1A1 enzyme is involved in the metabolism of various carcinogens and its genetic variations have been associated with the risk of developing several types of cancer, including prostate and colorectal cancer. nih.gov Furthermore, the expression level of SULT1A1 in cancer cells can predict their sensitivity to certain anticancer drugs, highlighting its potential as a biomarker for treatment response. nih.gov

Conversely, the dysregulation of sulfatases is also implicated in oncogenesis. For example, the extracellular sulfatase SULF2 is overexpressed in several cancers, including breast, lung, and head and neck squamous cell carcinoma (HNSCC), and its high expression is often associated with poor patient survival. nih.govfrontiersin.orgresearchgate.net SULF2 removes 6-O-sulfate groups from heparan sulfate proteoglycans (HSPGs), which in turn modulates signaling pathways, such as the Wnt signaling pathway, to promote cell proliferation. nih.gov Suppression of SULF2 in cancer cells has been shown to inhibit their growth and even partially reverse their transformed state in laboratory settings. nih.gov

Table 1: Role of Sulfation-Related Enzymes in Different Cancers

| Enzyme | Role in Cancer | Cancer Type(s) | Key Findings | Reference(s) |

| SULT1A1 | Metabolism of carcinogens, prediction of treatment response | Prostate, Colorectal, Breast | Genetic variations associated with cancer risk. Expression levels predict sensitivity to specific anticancer agents. | nih.govnih.gov |

| SULF2 | Promotion of cell proliferation and tumor growth | Breast, Lung, Head and Neck Squamous Cell Carcinoma (HNSCC) | Overexpressed in various cancers and correlated with poor survival. Modulates Wnt signaling. | nih.govfrontiersin.orgresearchgate.net |

| PAPSS1 | Cancer cell survival and treatment resistance | Non-Small Cell Lung Cancer | Inhibition sensitizes cancer cells to DNA-damaging agents. | nih.gov |

| Heparanase | Promotion of tumor malignancy and exosome secretion | Salivary Gland, Non-Small Cell Lung Cancer | Higher expression correlates with increased sulfation of heparan sulfate and potentiation of growth factor signaling. | frontiersin.org |

| SULF1 | Inhibition of tumorigenesis | Ovarian, Breast, Pancreatic | Downregulated in some cancers. Re-expression can diminish cell surface sulfation and interfere with growth factor signaling. | frontiersin.org |

Implications in Other Pathological Conditions

Neurodegenerative Disorders

The intricate processes of the nervous system are susceptible to disruption, leading to a range of neurodegenerative disorders characterized by the progressive loss of neurons. nih.govyoutube.com While the exact mechanisms underlying many of these diseases are still being unraveled, evidence suggests that post-translational modifications of proteins, including sulfation, may play a role. nih.gov The synthesis of PAPS is essential for all sulfation reactions in eukaryotes, and disruptions in this pathway could have significant consequences for neuronal health. nih.gov

Research has begun to explore the connections between PAPS-related pathways and specific neurodegenerative conditions. For instance, studies have investigated the role of pregnancy-associated plasma protein-A (PAPP-A), a proteolytic enzyme that modulates the insulin-like growth factor (IGF) signaling pathway, in the context of Alzheimer's disease. elsevierpure.com The IGF system is linked to the progression of Alzheimer's, and deleting the PAPP-A gene in mouse models of the disease has been proposed as a way to protect against the associated pathology. elsevierpure.com

Furthermore, the general importance of protein sulfation in the nervous system is underscored by the fact that defects in PAPS synthase can lead to severe developmental disorders. nih.gov Although not directly classified as neurodegenerative diseases, these conditions highlight the critical role of sulfation in the proper development and maintenance of the skeletal and nervous systems. The misfolding and aggregation of specific proteins are common features of many neurodegenerative disorders, and it is plausible that alterations in sulfation could influence these pathological processes. nih.gov

Immune Response Dysregulation

The immune system relies on a complex network of cellular interactions and signaling molecules to protect the body from pathogens and disease. The sulfation of various molecules, dependent on the availability of PAPS, is involved in regulating these intricate immune processes. A deficiency in PAPS synthase 1 (PAPSS1) has been shown to affect the recruitment of lymphocytes to high endothelial venules, a critical step in the immune response. nih.gov This suggests that proper sulfation is necessary for the normal functioning of the immune system.

The inflammatory response, a key component of immunity, is also influenced by sulfated molecules. For instance, heparan sulfate proteoglycans, which are modified by sulfation, play a role in modulating inflammatory processes. The enzymes that add and remove sulfate groups, sulfotransferases and sulfatases, can therefore influence the outcome of an immune response. Dysregulation of these enzymes could contribute to chronic inflammation or autoimmune conditions where the immune system mistakenly attacks the body's own tissues.

Cystic Fibrosis

Cystic fibrosis (CF) is a genetic disorder that affects multiple organs, most notably the lungs and pancreas. lacar-mdx.com It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to the production of thick and sticky mucus. lacar-mdx.com While the primary defect in CF is not directly related to PAPS metabolism, some of the downstream consequences and associated diagnostic markers involve sulfated molecules or related proteins.

One such marker is the Pancreatitis-Associated Protein (PAP), a secretory protein that becomes elevated in the blood in response to pancreatic injury, a common feature of cystic fibrosis. nih.govresearchgate.net Newborn screening programs for CF often utilize the measurement of immunoreactive trypsinogen (B12293085) (IRT) followed by an assessment of PAP levels to improve the accuracy of diagnosis. nih.govresearchgate.netnih.gov This biochemical approach helps in the early detection of the disease, allowing for timely intervention. nih.gov It is important to note that this "PAP" is a distinct protein and not the same as 3'-phosphoadenosine-5'-phosphate.

Hemophilia

Hemophilia is a group of inherited bleeding disorders characterized by a deficiency in specific clotting factors, leading to prolonged bleeding. medex.co.thcdc.gov While the primary cause of hemophilia is a genetic mutation affecting clotting factor production, other factors can influence the clinical severity of the disease.

Some studies have investigated the presence of antiphospholipid antibodies (APAs) in patients with severe hemophilia. nih.gov These antibodies are directed against phospholipids (B1166683) and can be associated with an increased risk of thrombosis. The presence of APAs in hemophilia patients may be a consequence of ongoing tissue damage. nih.gov While a direct link between PAPS and hemophilia has not been established, the sulfation of proteins and other molecules can influence their function and interactions, including those involved in the coagulation cascade. Acquired hemophilia, a rare autoimmune disorder where the body produces antibodies that attack its own clotting factors, further highlights the potential for immunological factors to impact bleeding disorders. nih.gov

Advanced Research Methodologies for Phosphoadenosine Phosphosulfate Studies

Biochemical Assays for Phosphoadenosine Phosphosulfate Generation and Quantification

Accurate quantification of PAPS is fundamental to understanding its role in cellular processes. Various biochemical assays have been developed to measure PAPS levels and the activity of enzymes that produce it.

HPLC-Radiometry for Direct Measurement

High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection is a sensitive and widely used method for the direct quantification of PAPS. nih.gov This technique often involves the use of radiolabeled precursors, such as [³⁵S]sulfate, to synthesize [³⁵S]PAPS. The radiolabeled PAPS can then be separated from other cellular components by HPLC and quantified by a radioactivity detector. researchgate.net

A specific radiometric assay measures the formation of [¹⁴C]naphthyl sulfate (B86663) from [¹⁴C]naphthol and PAPS, where PAPS is the limiting substrate in a sulfotransferase-catalyzed reaction. nih.gov This method is sensitive enough to detect picomole amounts of PAPS in small tissue samples. nih.gov While powerful, these radiometric assays can be laborious for detailed kinetic studies. nih.gov

More recently, methods using hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (MS) have been developed for the selective measurement of PAPS. uio.nonih.gov This approach allows for the separation of PAPS from interfering nucleotides like ATP and ADP and has been successfully applied to determine PAPS levels in whole-cell lysates and Golgi fractions. uio.nonih.govuio.no

Sulfotransferase-Coupled Assays

Sulfotransferase-coupled assays provide an indirect but often more convenient method for quantifying PAPS generation or the activity of PAPS-synthesizing enzymes. These assays typically link the production of PAPS to a secondary reaction catalyzed by a sulfotransferase, resulting in a readily detectable product.

One common approach involves a coupled-enzyme system where the production of 3'-phosphoadenosine-5'-phosphate (PAP), a byproduct of the sulfotransferase reaction, is monitored. rndsystems.com In one such assay, a Golgi-resident PAP-specific 3'-phosphatase (gPAPP) is used to release the 3'-phosphate from PAP, which can then be detected using colorimetric reagents like Malachite Green. rndsystems.comsigmaaldrich.com This method is versatile and can be used for the kinetic analysis of any sulfotransferase that utilizes PAPS. rndsystems.com

Another strategy employs a PAPS regeneration system. For instance, the enzyme aryl sulfotransferase IV (AST-IV) can regenerate PAPS from p-nitrophenyl sulfate (PNPS), leading to the production of p-nitrophenol (PNP), which can be monitored spectrophotometrically. nih.govresearchgate.net This continuous assay format is suitable for determining the kinetic parameters of various sulfotransferases. nih.gov

Enzyme Purification and Characterization Techniques

The isolation and functional analysis of enzymes involved in PAPS metabolism, such as PAPS synthases (PAPSS) and sulfotransferases (SULTs), are crucial for understanding their roles in health and disease.

Chromatographic Methods (e.g., Gel Filtration, Ion Exchange)

Purification of PAPS-related enzymes from complex biological mixtures is typically achieved through a series of chromatographic steps. du.ac.in Common techniques include:

Gel Filtration Chromatography (Size-Exclusion Chromatography): This method separates proteins based on their size and shape. du.ac.inresearchgate.net It is often used as a final "polishing" step in a purification protocol to separate the target enzyme from proteins of different molecular weights. researchgate.netresearchgate.net

Ion-Exchange Chromatography: This technique separates proteins based on their net charge at a particular pH. du.ac.in It is a powerful and frequently used method in enzyme purification. du.ac.innih.gov For example, PAPS synthase isoforms have been separated using DEAE ion-exchange chromatography. researchgate.net

A typical purification scheme might involve initial fractionation with ammonium (B1175870) sulfate, followed by a combination of gel filtration and ion-exchange chromatography to achieve high purity. researchgate.netnih.gov

Activity and Kinetic Assays for PAPS-related Enzymes

Once purified, the activity and kinetic properties of PAPS-related enzymes are determined using various assays. For PAPS synthase, activity is often measured by coupling the synthesis of PAPS to a sulfotransferase reaction. nih.gov The rate of product formation, which is dependent on the amount of PAPS produced, can be monitored.

For sulfotransferases, activity is typically measured by monitoring the transfer of the sulfo group from PAPS to a specific acceptor substrate. acs.org The choice of substrate depends on the specific sulfotransferase being studied. For example, p-nitrophenol is a common substrate for SULT1A1, while dopamine (B1211576) is preferred by SULT1A3. acs.org

Kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ), are determined by measuring the initial reaction rate at varying concentrations of either PAPS or the acceptor substrate. researchgate.netacs.org These parameters provide valuable insights into the enzyme's affinity for its substrates and its catalytic efficiency.

| Enzyme | Substrate | Kₘ (μM) | Vₘₐₓ/Kₘ (Specificity Constant) |

|---|---|---|---|

| SULT1A1 (Wild-Type) | PAPS | 1.8 | 111 |

| SULT1A1-A146E (Mutant) | PAPS | 1.2 | 259 |

Data derived from a study on the substrate specificity of human sulfotransferases. The Kₘ and specificity constants for PAPS were determined using saturating concentrations of p-nitrophenol. acs.org

Molecular Biology Approaches

Molecular biology techniques have revolutionized the study of phosphoadenosine phosphosulfate metabolism, enabling detailed investigations into the genes and proteins involved.

The genes encoding PAPS synthase (PAPSS) and various sulfotransferases have been cloned from numerous species, including humans. wikipedia.orgresearchgate.netwikipedia.org The availability of these cloned genes allows for their expression in heterologous systems, such as E. coli or yeast, to produce large quantities of recombinant protein for structural and functional studies. nih.govnih.gov

Site-directed mutagenesis is a powerful tool used to investigate the roles of specific amino acid residues in enzyme function. nih.gov By changing a single amino acid, researchers can assess its importance for substrate binding, catalysis, or protein stability. For example, mutagenesis studies on human sulfotransferases SULT1A1 and SULT1A3 have identified key residues that determine their distinct substrate specificities. acs.orgacs.orgnih.gov Changing residue 146 in SULT1A1 from alanine (B10760859) to glutamate (B1630785) resulted in a protein with SULT1A3-like properties, demonstrating the critical role of this residue in substrate preference. acs.orgnih.gov

RNA-Mediated Interference (RNAi) and siRNA Knockdown